4-(tert-Butyl)-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide is a synthetic organic compound that acts as a potent, noncovalent inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease []. It is structurally similar to dipeptides and exhibits good enzyme and antiviral inhibitory activity [].
4-(tert-Butyl)-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide (ML188) was synthesized using a multicomponent Ugi reaction, which allowed for rapid exploration of structure-activity relationships within the S(1'), S(1), and S(2) enzyme binding pockets of the SARS-CoV 3CL protease []. This method enables efficient production of the compound for research purposes.
The X-ray crystal structure of 4-(tert-Butyl)-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide bound to the SARS-CoV 3CL protease has been determined []. This structural information provided valuable insights into the binding mode and interactions of the compound with the enzyme's active site, facilitating further structure-based optimization efforts.
4-(tert-Butyl)-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide acts as a noncovalent inhibitor of the SARS-CoV 3CL protease []. Unlike many other known coronavirus 3CL protease inhibitors that form covalent bonds with the enzyme, this compound exerts its inhibitory effect through noncovalent interactions, making it a promising candidate for further development with potentially improved pharmacokinetic profiles.
4-(tert-Butyl)-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide has primarily been investigated for its potential as an antiviral agent []. Specifically, it has shown promising inhibitory activity against the SARS-CoV 3CL protease, a key enzyme involved in viral replication []. This suggests its potential use in developing new treatments for SARS-CoV infections.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: